molecular formula C38H74O2 B1238231 Icosyl oleate CAS No. 22393-88-0

Icosyl oleate

Cat. No. B1238231
CAS RN: 22393-88-0
M. Wt: 563 g/mol
InChI Key: HKJBUPVMFYBSHI-PYCFMQQDSA-N
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Description

Icosyl oleate is a naturally occurring fatty acid that is commonly found in various plants and animals. It is a type of oleic acid that has a 20-carbon chain and is often used in scientific research due to its unique properties. In

Scientific Research Applications

Solvent Composition Effects on Drug Bioavailability

  • Effect on Bioavailability : A study explored the influence of different solvents, including Na oleate solutions, on the bioavailability of drugs in the blood and lymph. The solvents were found to significantly impact both the concentration and total amount of drugs delivered into the lymphatic system, highlighting the importance of solvent choice in drug design (Gowan & Stavchansky, 1986).

Cardiovascular Health and Insulin Resistance

  • Cardiovascular Insulin Resistance : Research on oleic acid indicated that it does not induce cardiovascular insulin resistance and may even protect against it. This finding supports the cardioprotective role of oleic acid and suggests its potential in improving endothelial dysfunction and reducing atherosclerosis (Perdomo et al., 2015).
  • Inhibition of Inducible Nitric Oxide Synthase : Another study found that oleic acid can inhibit the expression of inducible nitric oxide synthase in vascular smooth muscle cells, demonstrating its anti-inflammatory effects and potential in cardiovascular health (Xu et al., 2007).

Diabetes and Insulin Secretion

  • Impact on Insulin Secretion : Oleic acid has been linked to effects on insulin secretion and oxidative stress in beta cells, suggesting its relevance in understanding the pathogenesis of type 2 diabetes in obese individuals (Oprescu et al., 2007).

Antioxidant and Anti-inflammatory Properties

  • Cardioprotection from Doxorubicin Toxicity : A study highlighted the potential of oleuropein, found in olive oil, as a protective agent against doxorubicin-induced cardiotoxicity. This indicates a possible therapeutic use in preventing heart damage from certain cancer treatments (Andreadou et al., 2007).

Nutrient Sensing and Food Intake Regulation

  • Regulation of Food Intake in Fish : Research demonstrated that fatty acids like oleate can directly influence food intake in fish by affecting lipid metabolism and gene expression related to hunger and satiety (Librán-Pérez et al., 2014).

Antiatherogenic Mechanism

  • Inhibition of Endothelial Activation : Oleic acid was found to modulate endothelial activation, suggesting a direct vascular antiatherogenic mechanism. This supports its role in the prevention of atherosclerosis and the beneficial effects of the Mediterranean diet (Carluccio et al., 1999).

Lipid Metabolism in Macrophages

  • Effects on Phospholipid Metabolism : A study on oleate-induced disorders in macrophage phospholipid metabolism suggests potential therapeutic targets for treating diet-related metabolic diseases (Ye et al., 2021).

Fatty Acid Receptors and Food Intake

  • Role in Food Intake Regulation : Research indicated that fatty acid receptors FFA1 and FFA4, which bind oleate, are involved in the regulation of food intake in fish brain, highlighting the role of fatty acid sensing in dietary behavior (Velasco et al., 2020).

Skin Metabolism

  • Topical Application and Skin Metabolism : A study showed that topically applied fatty acid esters, including oleate, can modify endogenous epidermal lipids, underscoring their role in skincare and dermatology (Wertz & Downing, 1990).

properties

IUPAC Name

icosyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h18,22H,3-17,19-21,23-37H2,1-2H3/b22-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJBUPVMFYBSHI-PYCFMQQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316562
Record name Arachidyl oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Icosyl oleate

CAS RN

22393-88-0
Record name Arachidyl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22393-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icosyl oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arachidyl oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icosyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ICOSYL OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88N4Q56WPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NK Jain, M Tailang, S Kumar… - Frontiers in …, 2022 - frontiersin.org
… acid derivatives, namely, ethyl linoleate, icosyl oleate, oleyl palmitoleate, methyl palmitate, … the presence of methyl palmitate, icosyl oleate, and diisooctyl phthalate (Table 4; Figure 5). …
Number of citations: 2 www.frontiersin.org
A Dhivahar S, B Grace VM… - Journal of Herbs, Spices & …, 2023 - Taylor & Francis
Flaxseed essential oil extracted by hydrodistillation was analyzed for its anticancer effects on A549 lung cancer cells. Phytochemicals were analyzed using Fourier-transform infrared …
Number of citations: 2 www.tandfonline.com

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